N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14797498
InChI: InChI=1S/C25H23N3O3/c1-16(29)26-18-12-14-19(15-13-18)27-24(30)22-20-10-6-7-11-21(20)25(31)28(2)23(22)17-8-4-3-5-9-17/h3-15,22-23H,1-2H3,(H,26,29)(H,27,30)
SMILES:
Molecular Formula: C25H23N3O3
Molecular Weight: 413.5 g/mol

N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14797498

Molecular Formula: C25H23N3O3

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C25H23N3O3
Molecular Weight 413.5 g/mol
IUPAC Name N-(4-acetamidophenyl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide
Standard InChI InChI=1S/C25H23N3O3/c1-16(29)26-18-12-14-19(15-13-18)27-24(30)22-20-10-6-7-11-21(20)25(31)28(2)23(22)17-8-4-3-5-9-17/h3-15,22-23H,1-2H3,(H,26,29)(H,27,30)
Standard InChI Key OZWXHQNMQFLFFD-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4

Introduction

N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives. It features a unique structural configuration that includes an acetylamino group and a phenyl group, which are significant for its chemical reactivity and biological properties. The compound's molecular formula is often reported as C₂₅H₂₃N₃O₃, although there is some variation in the literature regarding its exact molecular formula and weight .

Synthesis and Chemical Reactions

The synthesis of N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Techniques like chromatography may be employed for purification.

The compound can undergo various chemical reactions, which are significant for modifying its structure to enhance biological activity or improve pharmacokinetic properties. These reactions typically involve controlled temperatures and solvents to ensure selectivity and yield.

Biological Activity and Potential Applications

Research indicates that N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide exhibits significant biological activity. It has been studied for its potential therapeutic applications in treating diseases such as cancer and neurological disorders. The compound may interact with specific enzymes or receptors, modulating their activity and influencing various cellular processes.

ApplicationDescription
Cancer TreatmentPotential anticancer properties due to interaction with cellular targets.
Neurological DisordersInvestigated for its effects on neurological pathways and potential therapeutic benefits.

Mechanism of Action

The mechanism of action for N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves binding to specific biological targets such as enzymes or receptors. Upon binding, the compound may modulate their activity, leading to alterations in cellular processes like signal transduction or gene expression. Detailed biochemical studies are necessary to elucidate these pathways further.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator